
2-Chloro-N-(alpha-methyl-m-trifluoromethylphenethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[alpha-methyl-3-(trifluoromethyl)phenethyl]acetamide is an organic compound with the molecular formula C12H13ClF3NO It is characterized by the presence of a chloro group, a trifluoromethyl group, and an acetamide moiety attached to a phenethyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[alpha-methyl-3-(trifluoromethyl)phenethyl]acetamide typically involves the reaction of 2-chloroacetamide with alpha-methyl-3-(trifluoromethyl)phenethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-[alpha-methyl-3-(trifluoromethyl)phenethyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetamide moiety to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of substituted amides, thioamides, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[alpha-methyl-3-(trifluoromethyl)phenethyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-[alpha-methyl-3-(trifluoromethyl)phenethyl]acetamide involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The acetamide moiety can form hydrogen bonds with target proteins, potentially inhibiting their function or altering their activity. The exact molecular pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-[alpha-methyl-3-(trifluoromethyl)phenethyl]benzamide
- 2-Chloro-N-[alpha-methyl-3-(trifluoromethyl)phenethyl]propionamide
- 2-Chloro-N-[alpha-methyl-3-(trifluoromethyl)phenethyl]butyramide
Uniqueness
2-Chloro-N-[alpha-methyl-3-(trifluoromethyl)phenethyl]acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the chloro group provides a reactive site for further chemical modifications. This combination makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
21015-13-4 |
|---|---|
Molekularformel |
C12H13ClF3NO |
Molekulargewicht |
279.68 g/mol |
IUPAC-Name |
2-chloro-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]acetamide |
InChI |
InChI=1S/C12H13ClF3NO/c1-8(17-11(18)7-13)5-9-3-2-4-10(6-9)12(14,15)16/h2-4,6,8H,5,7H2,1H3,(H,17,18) |
InChI-Schlüssel |
GECNVUCCRYGYOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


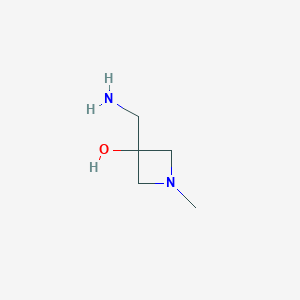

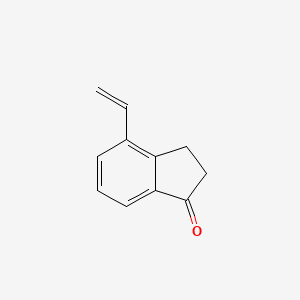
![Imidazo[5,1-f][1,2,4]triazine-2-methanamine](/img/structure/B12850240.png)
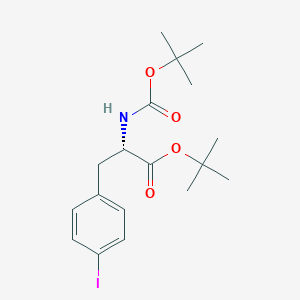
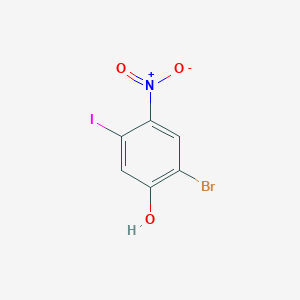
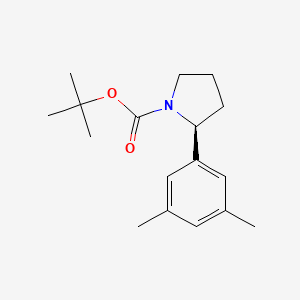

![4-[N-acetyl-3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B12850260.png)
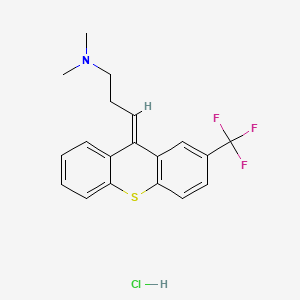

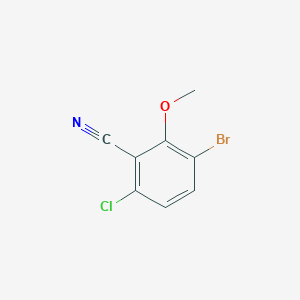
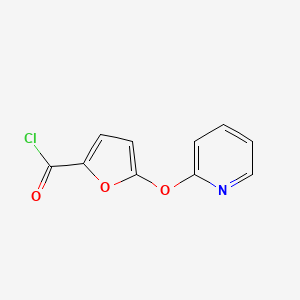
![4-Methoxyisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12850301.png)
